molecular formula C6H3Cl2FS B7985736 2,5-Dichloro-4-fluorobenzenethiol CAS No. 1349718-28-0

2,5-Dichloro-4-fluorobenzenethiol

Cat. No.: B7985736
CAS No.: 1349718-28-0
M. Wt: 197.06 g/mol
InChI Key: ULQZQHCNAOYCMP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3Cl2FS It is characterized by the presence of two chlorine atoms, one fluorine atom, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzenethiol typically involves the introduction of chlorine and fluorine atoms onto a benzene ring followed by the addition of a thiol group. One common method involves the chlorination and fluorination of benzenethiol derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the selective introduction of the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product. The use of environmentally friendly reagents and solvents is also a consideration in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-fluorobenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-4-fluorobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluorobenzenethiol involves its interaction with biological molecules, particularly proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, making the compound a useful tool in biochemical research.

Comparison with Similar Compounds

    2,4-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.

    4-Fluorobenzenethiol: Similar structure but lacks the chlorine atoms.

    2,5-Dichlorobenzenethiol: Similar structure but lacks the fluorine atom.

Uniqueness: 2,5-Dichloro-4-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these functional groups provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2,5-dichloro-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZQHCNAOYCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290079
Record name Benzenethiol, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-28-0
Record name Benzenethiol, 2,5-dichloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349718-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2,5-dichloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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